5-[(1H-1,2,4-Triazol-1-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
5-[(1H-1,2,4-Triazol-1-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that contains both triazole and oxadiazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1H-1,2,4-Triazol-1-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid typically involves the reaction of 1H-1,2,4-triazole with a suitable oxadiazole precursor under controlled conditions. One common method involves the use of a carboxylic acid derivative of oxadiazole, which is then reacted with 1H-1,2,4-triazole in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-[(1H-1,2,4-Triazol-1-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction can lead to the formation of triazole-oxadiazole hybrids with reduced functional groups .
Scientific Research Applications
5-[(1H-1,2,4-Triazol-1-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antifungal, antibacterial, and antiviral agent.
Medicine: Explored for its potential use in drug development, particularly for its antifungal and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 5-[(1H-1,2,4-Triazol-1-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antifungal or antibacterial effects. The triazole ring is known to interact with cytochrome P450 enzymes, which can disrupt the synthesis of essential sterols in fungal cell membranes .
Comparison with Similar Compounds
Similar Compounds
- 5-(1H-1,2,4-Triazol-1-yl)nicotinic acid
- Methyl-1H-1,2,4-triazole-3-carboxylate
- 4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrids
Uniqueness
5-[(1H-1,2,4-Triazol-1-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid is unique due to its combination of triazole and oxadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile chemical modifications and a broad range of biological activities, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C6H5N5O3 |
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Molecular Weight |
195.14 g/mol |
IUPAC Name |
5-(1,2,4-triazol-1-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C6H5N5O3/c12-6(13)5-9-4(14-10-5)1-11-3-7-2-8-11/h2-3H,1H2,(H,12,13) |
InChI Key |
ZUQQRFGRAKKZPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C=N1)CC2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
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